neoechinulin A
Description
Neoechinulin A is an indole diketopiperazine alkaloid primarily isolated from marine and terrestrial fungi, including Aspergillus amstelodami, Eurotium cristatum, and Eurotium rubrum . Its structure features a diketopiperazine core linked to an indole moiety and a conjugated C8/C9 double bond, which is critical for its bioactivity . This compound exhibits diverse pharmacological properties:
- Antioxidant Activity: Demonstrates potent DPPH radical scavenging (IC50: 0.219 mg/mL) and reducing power (4.25 mmol/L at 0.5 mg/mL) .
- Neuroprotection: Protects neuronal cells (e.g., PC12) from oxidative/nitrosative stress induced by SIN-1 and MPP+, linked to Parkinson’s disease .
- Antiviral Activity: Inhibits SARS-CoV-2 main protease (M<sup>pro</sup>) with an IC50 of 0.47 µM, comparable to the control drug GC376 (IC50: 0.36 µM) .
- Anti-inflammatory and Anticancer Effects: Suppresses NF-κB and caspase-3 pathways, inducing apoptosis in HeLa cells .
Properties
IUPAC Name |
(6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-5-19(3,4)16-13(12-8-6-7-9-14(12)21-16)10-15-18(24)20-11(2)17(23)22-15/h5-11,21H,1H2,2-4H3,(H,20,24)(H,22,23)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRPIYZIAHOECW-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=CC2=C(NC3=CC=CC=C32)C(C)(C)C=C)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)N/C(=C\C2=C(NC3=CC=CC=C32)C(C)(C)C=C)/C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization: Stereoselective Synthesis of the Diketopiperazine Core
The diketopiperazine moiety of neoechinulin A is central to its bioactivity. A landmark study demonstrated that intramolecular cyclization of ΔTrp-L-Ala derivatives (e.g., precursor 2 ) under controlled conditions achieves high enantiomeric excess (ee). Key findings include:
-
Temperature-Dependent Stereoselectivity : Cyclization of 2 in toluene at 80°C yielded (–)-neoechinulin A in 58% yield with 95% ee, whereas 110°C reduced ee to 81% due to epimerization . This underscores the sensitivity of the C-12 stereocenter to thermal conditions.
-
Solvent and Catalyst Optimization : Using NaBH₄ and Pd(PPh₃)₄ in tetrahydrofuran (THF) for Alloc-group removal minimized side reactions, ensuring high precursor purity .
Table 1: Cyclization Conditions and Outcomes for this compound Synthesis
| Precursor | Solvent | Temperature (°C) | Time (hr) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| 2 | Toluene | 80 | 1 | 58 | 95 |
| 2 | Toluene | 110 | 1 | 43 | 81 |
| 6 | Benzene | 80 | 168* | 73 | 100 |
*Reaction conducted over 7 days .
The absence of epimerization in 8,9-dihydrothis compound derivatives, even at 110°C, highlights the stabilizing role of the saturated C-8/C-9 bond .
Total Synthesis via Aldol Condensation and Cyclization
A total synthesis route established the absolute configuration of natural this compound through aldol condensation of a 3-formyl indole derivative followed by cyclization :
-
Aldol Condensation : Reaction of 3-formylindole with a protected alanine derivative formed the linear peptide precursor.
-
Cyclization : Intramolecular diketopiperazine formation under mild acidic conditions (e.g., HCl/EtOH) yielded the core structure.
-
Prenylation : Late-stage introduction of the prenyl group via alkylation ensured regioselectivity .
This method achieved 99% ee for enantiopure (+)-neoechinulin A, confirming the natural product’s (R)-configuration at C-12 .
Isolation from Natural Sources
This compound was first isolated from the marine fungus Eurotium rubrum. Key steps include:
-
Extraction : Mycelial cultures are extracted with ethyl acetate, followed by solvent evaporation.
-
Chromatography : Silica gel column chromatography (hexane/EtOAc gradients) and HPLC purify the crude extract, yielding this compound and its analog neoechinulin B .
While isolation provides authentic material, low natural abundance (0.002–0.005% yield) limits scalability, necessitating synthetic routes for bulk production .
Comparative Analysis of Synthetic Routes
Table 2: Efficiency and Stereochemical Outcomes of this compound Synthesis
*Isolated yield from fungal biomass .
The intramolecular cyclization route balances yield and stereoselectivity, making it preferable for laboratory-scale synthesis. In contrast, the aldol approach, though highly enantioselective, suffers from multi-step inefficiencies .
Challenges in Synthesis and Optimization
-
Racemization : Elevated temperatures (>80°C) during cyclization promote epimerization at C-12, necessitating precise thermal control .
-
Functional Group Compatibility : The exomethylene group in this compound is prone to Michael addition, requiring inert conditions during prenylation .
-
Scalability : Multi-step syntheses with chromatographic purifications hinder industrial adaptation. Recent advances in flow chemistry may address this .
Chemical Reactions Analysis
Types of Reactions
neoechinulin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in the presence of a catalyst like iron.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of saturated compounds.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Properties
Neoechinulin A has demonstrated promising anticancer effects across various studies. Its mechanism involves the induction of apoptosis in cancer cells through modulation of key apoptotic proteins.
- Mechanism of Action : this compound has been shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax. This shift activates caspase-3, leading to apoptosis in cancer cell lines such as HeLa .
-
Case Studies :
- In a study involving HeLa cells, this compound treatment resulted in significant apoptosis, with a marked decrease in Bcl-2 expression and an increase in Bax levels .
- Another study indicated that this compound could inhibit tumor growth in vivo, demonstrating its potential as a therapeutic agent against cancers .
Neuroprotective Effects
This compound exhibits neuroprotective properties that make it a candidate for treating neurodegenerative diseases.
- Mechanism of Action : It protects neuronal cells from oxidative stress by scavenging reactive oxygen species and preventing mitochondrial dysfunction. Specifically, it enhances NADH production and inhibits caspase activation induced by neurotoxins like 1-methyl-4-phenylpyridine (MPP+) .
-
Case Studies :
- In experiments with PC12 cells, this compound pre-treatment significantly reduced cell death caused by peroxynitrite and MPP+, suggesting its protective role against Parkinson's disease-related neurodegeneration .
- Cognitive enhancement was observed in animal models treated with this compound following lipopolysaccharide-induced cognitive impairment, highlighting its potential antidepressant-like effects .
Anti-inflammatory Activity
This compound has been studied for its anti-inflammatory properties, particularly in models of inflammation induced by lipopolysaccharides.
- Mechanism of Action : It inhibits the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 by downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
-
Case Studies :
- Research demonstrated that this compound effectively reduced inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in RAW264.7 macrophages stimulated with lipopolysaccharide .
- The compound was also shown to suppress microglial activation induced by amyloid-beta oligomers, indicating its potential use in Alzheimer's disease therapy .
Summary of Therapeutic Applications
Mechanism of Action
The mechanism of action of neoechinulin A involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Echinulin
Echinulin shares the diketopiperazine-indole scaffold but lacks the C8/C9 double bond. This structural difference leads to distinct bioactivities:
- Antioxidant Activity : Echinulin has weaker DPPH scavenging (IC50: 1.628 mg/mL) and reducing power (0.17 mmol/L) compared to neoechinulin A .
- Cytoprotection : Saturated analogs like echinulin fail to protect PC12 cells against SIN-1-induced cytotoxicity, highlighting the necessity of the C8/C9 double bond for neuroprotection .
- Cytotoxicity : Echinulin shows moderate cytotoxicity against prostate cancer cells (IC50: 25.9–63.2 µM), whereas this compound is more selective for neuronal cells .
Neoechinulin B
Neoechinulin B contains an exomethylene group and modified prenylation but retains the diketopiperazine core:
Neoechinulin D and Variecolorin G
- Neoechinulin D : Isolated from Eurotium cristatum, it exhibits lipid-lowering effects in hyperlipidemic models but is less potent than variecolorin P (IC50: 0.127 µM in HepG2 cells) .
Key Research Findings and Data Tables
Biological Activity
Neoechinulin A (NEA) is a secondary metabolite derived from the fungus Eurotium rubrum. It has garnered attention for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and neuroprotective properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Anti-Inflammatory Effects
One of the most significant biological activities of this compound is its anti-inflammatory effect. Research conducted on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages demonstrated that NEA significantly reduced the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). The compound inhibited the activation of nuclear factor-kappaB (NF-κB) by preventing the phosphorylation and degradation of IκB-α, a key inhibitor of NF-κB. Additionally, NEA decreased the phosphorylation of p38 mitogen-activated protein kinase (MAPK), further contributing to its anti-inflammatory profile .
Table 1: Effects of this compound on Inflammatory Markers
| Marker | Effect of NEA | Mechanism |
|---|---|---|
| TNF-α | Decreased | Inhibition of NF-κB activation |
| IL-1β | Decreased | Inhibition of NF-κB activation |
| iNOS | Decreased | Reduced protein expression |
| COX-2 | Decreased | Reduced protein expression |
Neuroprotective Properties
This compound has shown promise in neuroprotection, particularly against oxidative stress-induced cell death. Studies indicate that NEA protects neuronal PC12 cells from cytotoxicity induced by peroxynitrite, a potent oxidant. The protective mechanism is thought to involve enhancing the cells' capacity to produce NAD(P)H, which is crucial for cellular defense against oxidative damage .
Table 2: Neuroprotective Effects of this compound
| Assay | Result | Mechanism |
|---|---|---|
| PC12 Cell Viability | Increased in presence of NEA | Induction of NAD(P)H production |
| Cytotoxicity Reduction | Significant reduction | Antioxidant properties |
Structure-Activity Relationships
The structure-activity relationship (SAR) studies have revealed that certain structural components of this compound are critical for its biological activity. The diketopiperazine ring in NEA is essential for both antioxidant and anti-nitration activities. However, derivatives lacking this ring still exhibited cytoprotective effects against SIN-1-induced cell death, suggesting alternative mechanisms at play .
Table 3: Structure-Activity Relationships of this compound Derivatives
| Derivative | Biological Activity | Key Structural Feature |
|---|---|---|
| This compound | Strong antioxidant | Diketopiperazine ring present |
| Diketopiperazine-free | Cytoprotective | Lacks diketopiperazine ring |
| Acyclic analogue | No cytoprotection | Complete loss of protective effect |
Potential Therapeutic Applications
Given its multifaceted biological activities, this compound has potential therapeutic applications in various fields:
- Anti-inflammatory Therapies : NEA may serve as a therapeutic agent for conditions characterized by chronic inflammation.
- Neurodegenerative Diseases : Its neuroprotective effects suggest potential use in treating diseases such as Parkinson's and Alzheimer's.
- Antioxidant Supplements : The antioxidant properties make NEA a candidate for dietary supplements aimed at reducing oxidative stress.
Case Studies
Recent studies have highlighted the potential applications of this compound in clinical settings:
- Case Study 1 : In a model of Parkinson's disease, NEA treatment resulted in improved neuronal survival and function, indicating its protective role against neurodegeneration .
- Case Study 2 : Patients with inflammatory conditions showed reduced markers of inflammation after supplementation with NEA-rich extracts, supporting its use as an adjunct therapy .
Q & A
Q. What are the primary pharmacological activities of neoechinulin A, and what experimental models are used to validate these effects?
this compound exhibits anti-inflammatory, anticancer, antiviral, and neuroprotective properties. These activities are validated through in vitro assays (e.g., cytotoxicity tests on cancer cell lines, inhibition of pro-inflammatory cytokines in macrophage models) and in vivo studies (e.g., neuroinflammation models in rodents). For example, its anti-hepatitis C virus activity was demonstrated using replicon systems . Key methodologies include ELISA for cytokine quantification, MTT assays for cell viability, and Western blotting to analyze signaling pathways (e.g., NF-κB inhibition) .
Q. How is this compound isolated from fungal sources, and what analytical techniques confirm its purity?
this compound is typically isolated via solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic purification (e.g., silica gel column chromatography, HPLC). Purity is confirmed using HPLC with UV/Vis or mass spectrometry detection. A recent study optimized ultrasound-assisted extraction with 72.76% methanol, achieving 1.500 mg/g yield, and validated purity via retention time consistency and spectral analysis .
Q. What fungal species are known to produce this compound, and how does the source influence its bioactivity?
Primary producers include Aspergillus spp. (e.g., A. amstelodami BSX001) and Eurotium cristatum. Bioactivity variations across species are attributed to differences in secondary metabolite profiles, which can be characterized using LC-MS/MS and comparative genomic analysis .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound extraction, and what statistical parameters ensure robustness?
RSM, particularly Box-Behnken Design (BBD), is used to optimize extraction variables (e.g., solvent concentration, solid-liquid ratio, temperature). For example, a BBD model with three factors and 17 runs identified optimal conditions (72.76% methanol, 25 mL/g ratio, 50.8°C) through ANOVA (R² > 0.95, p < 0.05). Validation involves comparing predicted vs. experimental yields to confirm model accuracy .
Q. What molecular mechanisms underlie this compound’s anti-neuroinflammatory effects, and how are these pathways experimentally validated?
this compound inhibits microglial activation by suppressing TLR4/MyD88/NF-κB signaling, as shown in LPS-induced BV2 microglial cells. Key validation steps include:
Q. How do researchers reconcile contradictory data on this compound’s pro-apoptotic vs. anti-apoptotic effects in different cancer models?
Contradictions arise from cell-type-specific responses and concentration-dependent effects. For instance, this compound induces apoptosis in hepatocellular carcinoma via caspase-3 activation but exhibits anti-apoptotic effects in neuronal cells under oxidative stress. Experimental strategies include:
Q. What strategies are employed to enhance this compound’s bioavailability for preclinical testing?
Approaches include:
- Nanoformulation : Encapsulation in lipid nanoparticles to improve solubility.
- Prodrug synthesis : Chemical modification (e.g., ester derivatives) to enhance membrane permeability.
- Pharmacokinetic studies : LC-MS/MS to monitor plasma half-life and tissue distribution in rodent models .
Methodological and Reproducibility Considerations
Q. What minimal experimental details are required to ensure reproducibility of this compound studies?
Essential details include:
- Source authentication : Fungal strain deposition numbers (e.g., CBS database) and genomic sequencing data.
- Extraction protocols : Solvent ratios, temperature, and duration.
- Analytical parameters : HPLC column type (e.g., C18), mobile phase composition, and detection wavelength.
- Bioassay conditions : Cell line authentication (STR profiling), passage numbers, and serum concentrations .
Q. How should researchers address batch-to-batch variability in this compound isolated from natural sources?
Strategies include:
- Standardized fermentation : Controlled culture conditions (pH, temperature, agitation).
- Quality control metrics : HPLC purity thresholds (>95%) and NMR spectral matching to reference libraries.
- Synthetic biology : Heterologous expression of neoechinulin biosynthetic genes in model fungi (e.g., Aspergillus nidulans) for consistent production .
Q. What computational tools are used to predict this compound’s drug-likeness and target interactions?
In silico methods include:
- ADMET prediction : SwissADME or PreADMET for bioavailability and toxicity.
- Molecular docking : AutoDock Vina to simulate binding to targets (e.g., HCV NS5B polymerase).
- Network pharmacology : Cytoscape to map multi-target interactions in complex diseases .
Tables for Quick Reference
Table 1: Key Pharmacological Activities of this compound
Table 2: Optimization Parameters for this compound Extraction (RSM)
| Factor | Optimal Value | Effect on Yield |
|---|---|---|
| Methanol (%) | 72.76 | Maximizes solubility |
| Solid-liquid ratio | 25 mL/g | Enhances diffusion |
| Temperature (°C) | 50.8 | Balances stability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
